molecular formula C21H23N3OS B2552210 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone CAS No. 1396889-60-3

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone

Cat. No.: B2552210
CAS No.: 1396889-60-3
M. Wt: 365.5
InChI Key: ZLAGCYVMFBTWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a synthetic chemical compound designed for research and development purposes. This molecule features a 3,4-dihydroisoquinoline scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities . The 3,4-dihydroisoquinoline moiety is fused to a 4,7-dimethylbenzothiazole unit via a methylamino ethanone linker. The benzothiazole core is a significant heterocyclic system with known applications in material science and pharmaceutical research. Researchers may investigate this compound as a potential building block in organic synthesis or as a candidate for screening in various biological assays. Its specific mechanism of action and research applications are not fully characterized and require further investigation. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-8-9-15(2)20-19(14)22-21(26-20)23(3)13-18(25)24-11-10-16-6-4-5-7-17(16)12-24/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAGCYVMFBTWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone involves a multistep process. Typically, this synthesis begins with the creation of 3,4-dihydroisoquinoline through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative. Concurrently, the benzo[d]thiazole moiety can be synthesized via the condensation of 2-aminothiophenol with a ketone.

These two intermediates can be coupled using reagents like alkyl halides or through reductive amination, ultimately yielding the final compound.

Industrial Production Methods: Industrial production leverages high-throughput techniques, often incorporating catalysts and optimized reaction conditions to ensure high yields and purity. This may include hydrogenation, microwave-assisted synthesis, and the use of ionic liquids or other novel solvents to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone undergoes various reactions, including:

  • Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide to modify the isoquinoline ring or the benzo[d]thiazole ring.

  • Reduction: Using reagents such as lithium aluminum hydride to reduce the carbonyl groups.

  • Substitution: Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings, can occur under acidic or basic conditions.

Common Reagents and Conditions: Reagents like Grignard reagents, lithium diisopropylamide (LDA), or sodium hydride are often employed, alongside solvents like dichloromethane, tetrahydrofuran (THF), or ethanol.

Major Products Formed: Depending on the reaction type, various derivatives of the original compound can be formed, which may display different bioactivities or chemical properties.

Scientific Research Applications

Overview

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, focusing on its role as a pharmacological agent, particularly in the context of neurological disorders and cancer treatment.

Dopamine Receptor Modulation

The compound has been identified as a positive allosteric modulator for dopamine D1 receptors. Research indicates that it can enhance the receptor's response to dopamine without directly activating the receptor itself. This property is significant for developing treatments for conditions like Parkinson's disease and schizophrenia, where dopamine signaling is disrupted .

Anticancer Activity

Recent studies have suggested that derivatives of this compound exhibit anticancer properties . For instance, modifications to the structure have shown effectiveness against various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting proliferation. The mechanism may involve the modulation of signaling pathways associated with cell survival and growth .

Case Study 1: Dopamine D1 Receptor Modulation

A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several derivatives of this compound as D1 receptor modulators. The findings indicated that certain modifications could significantly increase the potency and selectivity for the D1 receptor, suggesting potential therapeutic applications in treating dopamine-related disorders .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, researchers synthesized several analogs of this compound and evaluated their effects on breast cancer cell lines. The results demonstrated that some derivatives exhibited significant cytotoxic effects, leading to a decrease in cell viability and an increase in apoptotic markers. This highlights the potential of these compounds as candidates for further development in cancer therapies .

Data Tables

Compound NameStructureKey ActivityReference
This compoundStructureD1 receptor positive allosteric modulator
Derivative AStructure AAnticancer activity against breast cancer cells
Derivative BStructure BInduction of apoptosis in cancer cell lines

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, modulating their activity. In medicinal applications, it might inhibit or activate key pathways involved in disease progression. These interactions are often mediated by its ability to fit into binding pockets of proteins or to disrupt specific biochemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity Reference
Target Compound Ethanone linker 3,4-Dihydroisoquinolinyl, 4,7-dimethylbenzothiazolyl, methylamino ~407.5 (calculated) Not reported
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Propoxy linker Dual dihydroisoquinolinyl, benzothiazolyl 460.2 (MS: [M+H]+) Multitargeted ligands (e.g., CNS)
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one (5Fa1-5Fk11) Dihydroquinazolinone Thiophene, substituted thiazole ~380–420 (estimated) Anti-tubercular
N-Methyl-1,3,4-thiadiazol-2-amine derivatives Thiadiazole-triazole Triazolylmethyl, thiadiazole ~300–350 (estimated) Antioxidant

Key Observations:

  • Linker Flexibility: The target compound’s ethanone linker differs from compound 4e’s propoxy bridge .
  • Substituent Effects : The 4,7-dimethylbenzothiazole group in the target compound contrasts with the unsubstituted benzothiazole in 4e. Methyl groups may enhance lipophilicity and metabolic stability .

Physicochemical Properties

  • Molecular Weight: The target compound’s calculated molecular weight (~407.5 g/mol) is lower than 4e (460.2 g/mol), likely due to the absence of a second dihydroisoquinoline group .
  • Solubility: The methylamino group in the target compound may improve aqueous solubility compared to non-polar analogues like 4e.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H22N2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}

This structure consists of a dihydroisoquinoline core linked to a benzo[d]thiazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. Notably, it has been studied for its potential as a positive allosteric modulator of dopamine receptors, particularly the D1 subtype.

  • Dopamine Receptor Modulation : The compound has been identified as a positive allosteric modulator of the D1 dopamine receptor, enhancing receptor signaling without directly activating the receptor itself. This mechanism is crucial in the context of neuropharmacology and offers potential therapeutic avenues for treating dopamine-related disorders .
  • Inhibition of TDP2 : Recent studies suggest that derivatives of isoquinoline-based compounds can inhibit Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. Inhibition of TDP2 sensitizes cancer cells to chemotherapy agents like etoposide, indicating the compound's potential in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the dihydroisoquinoline and benzo[d]thiazole components significantly affect biological activity. For instance:

  • Substituents at the C-4 position of the isoquinoline ring enhance potency against TDP2.
  • The presence of electron-donating or withdrawing groups on the benzo[d]thiazole moiety influences receptor binding affinity and selectivity .

Case Studies

  • Dopamine Modulation : A study conducted on various analogs demonstrated that modifications to the methyl group on the benzo[d]thiazole significantly altered their efficacy as D1 receptor modulators. The most potent analog showed an increase in signaling efficacy by approximately 30% compared to baseline levels .
  • Cancer Cell Sensitization : In vitro assays revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range when tested against various cancer cell lines. These findings underscore the importance of further exploration into this compound's therapeutic potential in oncology .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Positive Allosteric ModulationD1 Dopamine Receptor
TDP2 InhibitionDNA Repair Mechanism
Cancer Cell SensitizationChemotherapy Enhancement

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
C-4 SubstituentIncreased Potency
Benzo[d]thiazole VariantsAltered Binding Affinity

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Formation of the benzo[d]thiazole core : React 4,7-dimethyl-2-aminobenzothiazole with methyl isocyanate under reflux in acetic acid to introduce the methylamino group .

Coupling with the dihydroisoquinoline moiety : Use a nucleophilic substitution or condensation reaction between the thiazole intermediate and 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone. Catalytic conditions (e.g., Pd-mediated cross-coupling) may enhance yield .

Purification : Recrystallize from ethanol or perform column chromatography (silica gel, ethyl acetate/hexane eluent).
Characterization :

  • NMR : Confirm methylamino (-N(CH₃)-) and ethanone (C=O) groups via 1H^1H (δ 2.8–3.2 ppm for N-CH₃) and 13C^{13}C NMR (δ 205–210 ppm for ketone) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~408) .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets, and what contradictions may arise between in silico and in vitro data?

Methodological Answer:

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Focus on the benzo[d]thiazole and dihydroisoquinoline moieties as key pharmacophores .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Validate with RMSD/RMSF plots .

Contradiction resolution :

  • False positives in silico : Optimize force fields (e.g., CHARMM36) and include solvation effects.
  • In vitro variability : Test under varying pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤1%) to mimic physiological conditions .

Basic: What spectroscopic techniques are critical for confirming the compound’s stability under storage conditions?

Methodological Answer:

  • HPLC : Monitor degradation products over time (e.g., 0, 30, 90 days) using a C18 column (acetonitrile/water gradient) .
  • FTIR : Track carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) to detect hydrolysis .
  • Accelerated stability testing : Store at 40°C/75% RH and compare to room-temperature controls .

Advanced: How can researchers design experiments to evaluate the compound’s selectivity against off-target enzymes?

Methodological Answer:

Enzyme panel screening : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) and kinases (EGFR, VEGFR2) at 10 µM .

Cellular assays : Use HEK293 cells transfected with target vs. non-target receptors. Measure IC₅₀ shifts via luminescence assays .

Data normalization : Include reference inhibitors (e.g., gefitinib for EGFR) to control for assay variability .

Basic: What solvent systems are compatible with this compound for in vitro biological assays?

Methodological Answer:

  • Primary solvent : DMSO (stock solutions ≤10 mM).
  • Aqueous compatibility : Dilute in PBS or cell culture medium (final DMSO ≤0.1%).
  • Precipitation check : Use dynamic light scattering (DLS) to confirm solubility at working concentrations .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

Modify substituents :

  • Replace the 4,7-dimethyl groups on the benzothiazole with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Introduce hydrophilic groups (e.g., -OH) on the dihydroisoquinoline to improve aqueous solubility .

In vivo PK profiling : Administer orally (10 mg/kg) in rodent models. Measure plasma half-life via LC-MS/MS and compare to intravenous data .

Basic: What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Reaction scalability : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale reflux .
  • Intermediate purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) to reduce cost .

Advanced: How can researchers resolve discrepancies in reported biological activity across different cell lines?

Methodological Answer:

Cell line validation : Authenticate lines via STR profiling and mycoplasma testing .

Assay standardization : Use identical ATP concentrations in kinase assays (e.g., 10 µM ATP for ADP-Glo™) .

Data harmonization : Apply Bland-Altman analysis to compare inter-lab variability .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity screening : Perform Ames test for mutagenicity and zebrafish embryo toxicity assays .
  • PPE : Use nitrile gloves, fume hood, and closed-system reactors during synthesis .

Advanced: How can environmental impact studies assess the compound’s ecotoxicity?

Methodological Answer:

Degradation analysis : Use HPLC-UV to monitor hydrolysis products in simulated wastewater (pH 7.4, 37°C) .

Algal toxicity testing : Expose Chlamydomonas reinhardtii to 0.1–100 µM and measure chlorophyll fluorescence inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.